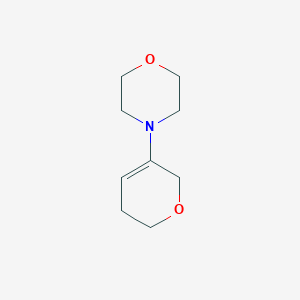
4-(5,6-dihydro-2H-pyran-3-yl)morpholine
Overview
Description
4-(5,6-dihydro-2H-pyran-3-yl)morpholine is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Interest
- Morpholine derivatives, including 4-(5,6-dihydro-2H-pyran-3-yl)morpholine, are explored for diverse pharmacological activities. Morpholine and its analogs like 2H-pyran and 4H-pyrans play a significant role in biochemistry and have a variety of biological applications (Asif & Imran, 2019).
DNA Repair Inhibition
- Compounds like 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones are evaluated as inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK). Some exhibit superior activity to other compounds and are selective inhibitors of DNA-PK over related kinases (Hollick et al., 2003).
Antiparasitic Activities
- Derivatives of 4-(5-(4-phenoxyphenyl)-2H-pyrazol-3-yl)morpholine show moderate to very good activity against blood stage T. b. rhodesiense and L. donovani, indicating potential antiparasitic applications (Kuettel et al., 2007).
mTOR Inhibition
- Replacing the morpholine hinge-region binding group in pyrazolopyrimidine and thienopyrimidine mammalian target of rapamycin (mTOR) inhibitors with 3,6-dihydro-2H-pyran results in compounds of equivalent potency and selectivity versus PI3K, establishing its use as a hinge-region binding motif for potent and selective mTOR inhibitors (Kaplan et al., 2010).
Neuroprotective Effects
- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were evaluated against acetylcholinesterase and butylcholinestrase, showing significant neuroprotective effects and potential in treating neurodegenerative disorders (Sameem et al., 2017).
Vasorelaxant Agents
- Benzofuran-morpholinomethyl-pyrazoline hybrids show significant vasodilatation properties, with some compounds exhibiting superior activity to prazocin, a known vasodilator. These hybrids offer potential as new classes of vasorelaxant agents (Hassan et al., 2014).
Properties
IUPAC Name |
4-(3,6-dihydro-2H-pyran-5-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h2H,1,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKGOZPSSRWSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




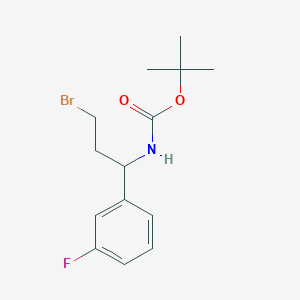

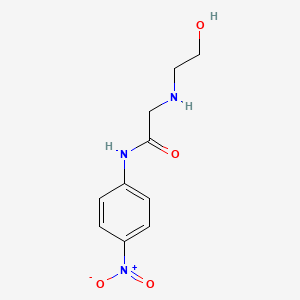
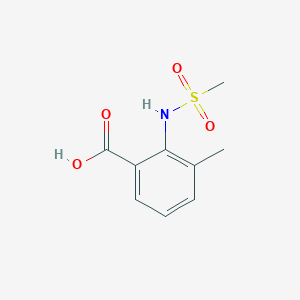
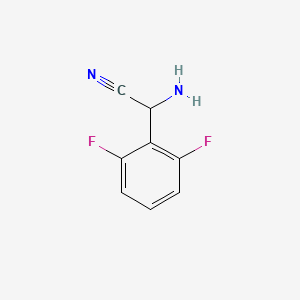
![5-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B3043797.png)
![(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3043799.png)
![3-[(Cyclopropylcarbonyl)amino]-2-thiophenecarboxylic Acid](/img/structure/B3043800.png)



![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)
